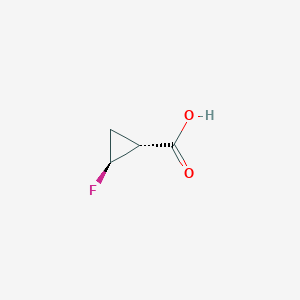

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674244 | |

| Record name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167073-08-7, 130340-04-4 | |

| Record name | Cyclopropanecarboxylic acid, 2-fluoro-, (1R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167073-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of 2-Fluorocyclopropane Carboxylic Acid Isomers

Abstract: The 2-fluorocyclopropane carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, merging the conformational rigidity and unique spatial arrangement of a cyclopropane ring with the powerful electronic effects of fluorine.[1][2] This combination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3] Understanding the precise three-dimensional structure and stereochemistry of these building blocks is therefore paramount for rational drug design. This guide provides a comprehensive technical overview of the four stereoisomers of 2-fluorocyclopropane carboxylic acid, detailing their structural relationships, advanced analytical characterization methods, and field-proven strategies for their stereoselective synthesis. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The incorporation of a cyclopropane ring into a drug candidate introduces conformational constraint, locking substituents into well-defined spatial orientations.[4] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Fluorine, the most electronegative element, imparts unique properties when substituted into organic molecules. The carbon-fluorine bond is highly polarized and exceptionally strong, which can block sites of oxidative metabolism and modulate the acidity or basicity of nearby functional groups.[2][5]

The combination of these two features in 2-fluorocyclopropane carboxylic acid creates a versatile building block with significant potential.[1][6] However, the molecule contains two stereogenic centers (at C1 and C2), giving rise to four possible stereoisomers. The biological activity of these isomers can vary dramatically, making stereochemical control and unambiguous characterization essential.

Fundamentals of Structure and Stereochemistry

2-Fluorocyclopropane carboxylic acid exists as two pairs of enantiomers. The relative orientation of the fluorine and carboxylic acid groups defines them as either cis (on the same face of the ring) or trans (on opposite faces). These two diastereomers, in turn, are each chiral and exist as a pair of enantiomers.

The four stereoisomers are:

-

(1R,2S)-2-fluorocyclopropane carboxylic acid and (1S,2R)-2-fluorocyclopropane carboxylic acid : This pair of enantiomers constitutes the cis diastereomer.

-

(1R,2R)-2-fluorocyclopropane carboxylic acid and (1S,2S)-2-fluorocyclopropane carboxylic acid : This pair of enantiomers constitutes the trans diastereomer.

The relationship between these isomers is critical for both synthesis and biological evaluation.

Caption: Stereochemical relationships of 2-fluorocyclopropane carboxylic acid isomers.

Advanced Analytical Characterization

Unambiguous assignment of both relative (cis/trans) and absolute (R/S) stereochemistry is a critical, self-validating step in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining relative stereochemistry, while chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric purity.

NMR Spectroscopy for Diastereomer Assignment

NMR spectroscopy is exceptionally powerful for differentiating cis and trans isomers of fluorocyclopropanes.[7] The key parameters are the proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, whose magnitudes are dependent on the dihedral angle between the coupled nuclei.[8]

-

³JHH Coupling: In cyclopropanes, the cis coupling constant (³JHH-cis) is typically larger than the trans coupling constant (³JHH-trans).

-

³JHF Coupling: The through-space Nuclear Overhauser Effect (NOE) can also be a definitive tool. An NOE correlation between the proton on the carboxyl-bearing carbon (H1) and the fluorine atom (or the proton on the fluorine-bearing carbon, H2) provides strong evidence for a cis relationship.[9]

-

¹³C and ¹⁹F NMR: The chemical shifts of the ring carbons and the fluorine atom are highly sensitive to the stereochemical environment.[10] Carbon-fluorine coupling constants (ⁿJCF) also provide valuable structural information.[10]

Table 1: Representative NMR Data for Differentiating Isomers

| Parameter | cis-Isomer (Typical) | trans-Isomer (Typical) | Rationale |

|---|---|---|---|

| ³JHH (H1-H2) | 8 - 12 Hz | 4 - 7 Hz | Dihedral angle dependence; cis protons have a smaller angle. |

| ³JHF (H1-F2) | < 5 Hz | 15 - 25 Hz | Dihedral angle dependence; trans relationship leads to larger coupling. |

| NOE | Strong H1-H2 correlation | Weak or absent H1-H2 correlation | Protons on the same face of the ring are in close spatial proximity. |

Note: Exact values are dependent on the specific molecule and solvent.

Chiral HPLC for Enantiomer Separation

Resolving the enantiomers of 2-fluorocyclopropane carboxylic acid requires a chiral stationary phase (CSP). The choice of column and mobile phase is critical for achieving baseline separation.

Causality in Method Development: The separation of chiral carboxylic acids can be challenging due to their polarity.[11] Success often depends on establishing multiple, distinct interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) between the analyte and the CSP. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are often the first choice due to their broad selectivity.[11][12]

Table 2: Example Protocol for Chiral HPLC Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak® IG-3 or similar immobilized amylose-based CSP | Provides a robust chiral environment with multiple interaction sites suitable for polar acidic compounds.[12] |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | The non-polar/polar solvent system allows for tuning of retention. TFA is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and improving resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for balancing resolution and analysis time. |

| Detection | UV at 210 nm | Carboxylic acids exhibit absorbance at lower UV wavelengths. |

Stereoselective Synthetic Strategies

Controlling the stereochemical outcome of the cyclopropanation reaction is the most efficient way to access specific isomers. A notable and effective method for the stereoselective synthesis of the cis-isomer involves a rhodium-catalyzed cyclopropanation.[9]

Workflow for Stereoselective Synthesis of cis-2-Fluorocyclopropane Carboxylic Acid

This approach leverages the reaction between an electron-deficient olefin, 1-fluoro-1-(phenylsulfonyl)ethene, and a diazoacetate, catalyzed by a rhodium complex. The sulfonyl group serves as both an activating group and a handle for subsequent removal.[9][13]

Caption: Workflow for the synthesis of cis-2-fluorocyclopropane carboxylic acid.

Detailed Experimental Protocol: Synthesis of cis-Isomer

This protocol is adapted from established literature procedures and serves as an illustrative example.[9][13]

Step 1: Rhodium-Catalyzed Cyclopropanation

-

To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethene (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise over 2 hours via syringe pump.

-

Causality: The slow addition of the diazo compound is critical to keep its concentration low, minimizing dimerization side reactions and ensuring controlled carbene formation at the rhodium center. The Rh(II) catalyst is highly effective for this transformation.[9]

-

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting olefin is consumed.

-

Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate. The cis isomer is typically the major product in this reaction.[9]

Step 2: Reductive Desulfonylation

-

Dissolve the purified cyclopropane intermediate (1.0 eq) in anhydrous methanol.

-

Add sodium phosphate dibasic (Na₂HPO₄, 4.0 eq) followed by freshly prepared 6% sodium amalgam (Na(Hg), 10 eq).

-

Causality: Sodium amalgam is a powerful reducing agent capable of cleaving the C-S bond without destroying the cyclopropane ring. The phosphate buffer maintains a stable pH to prevent side reactions.

-

-

Stir the resulting suspension vigorously at room temperature for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate and purify by chromatography to obtain ethyl cis-2-fluorocyclopropane-1-carboxylate.

Step 3: Saponification

-

Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 3 hours.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cis-2-fluorocyclopropane carboxylic acid as the final product.

Conclusion

The 2-fluorocyclopropane carboxylic acid isomers represent a class of high-value building blocks for drug discovery. Their synthesis and application demand a rigorous understanding of their stereochemical properties. By integrating advanced analytical techniques like multi-nuclear NMR and chiral HPLC with robust, stereoselective synthetic methods, researchers can confidently access specific isomers. This control is fundamental to elucidating structure-activity relationships and ultimately developing safer and more effective therapeutics. The methodologies outlined in this guide provide a validated framework for the characterization and synthesis of these important chemical entities.

References

-

Shibue, T., & Fukuda, Y. (2009). Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. The Journal of Organic Chemistry, 74(15), 5675–5678. [Link]

-

Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]

-

LookChem. (n.d.). (1S,2S)-2-Fluorocyclopropanecarboxylic acid. LookChem Database. [Link]

-

Dornelles, L., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Chuit, C., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car. HAL Open Science. [Link]

-

Dornelles, L., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health. [Link]

-

Defense Technical Information Center. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC Archives. [Link]

-

ResearchGate. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Request PDF. [Link]

-

Wang, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. [Link]

- Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

-

ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. [Link]

-

Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]

Sources

- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 127199-14-8,(1S,2S)-2-Fluorocyclopropanecarboxylic acid | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

A Technical Guide to the Enantioselective Synthesis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid from Allyl Alcohol

Executive Summary: (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a highly valuable, stereochemically complex building block in modern medicinal chemistry. Its unique combination of a strained cyclopropane ring and a fluorine atom can impart favorable pharmacological properties to drug candidates, including metabolic stability and enhanced binding affinity.[1][2][3] However, the stereocontrolled synthesis of this motif presents significant challenges, particularly the precise installation of the fluorine atom and the establishment of the trans relationship between the two substituents on the cyclopropane ring. This guide details a robust and logical synthetic strategy starting from the commodity chemical, allyl alcohol. The proposed pathway navigates the complexities of stereocontrol by employing a powerful asymmetric cyclopropanation reaction as the cornerstone for establishing the desired (1R,2S) configuration. Each step is rationalized, providing insights into the underlying chemical principles and experimental considerations essential for successful execution by researchers in drug discovery and process development.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The incorporation of fluorine into organic molecules is a well-established strategy in drug design, capable of modulating pKa, improving metabolic stability, and enhancing membrane permeability.[1] The cyclopropane ring, as the smallest cycloalkane, offers a rigid conformational scaffold that can act as a bioisostere for double bonds or be used to explore chemical space with high precision.[4][5] The combination of these two features in fluorinated cyclopropanes creates a pharmacophore of significant interest.[3] The target molecule of this guide, this compound[6], is a chiral intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).[7][8]

The primary challenge in its synthesis lies in controlling the absolute and relative stereochemistry of the three-membered ring. A direct fluorination of a pre-formed cyclopropane ring often lacks the required stereoselectivity and can be technically challenging.[9] Therefore, a more sophisticated strategy is required, one that builds the stereochemistry into the molecule during the key ring-forming step. This guide proposes a pathway centered on a state-of-the-art asymmetric cyclopropanation, a method renowned for its high fidelity in creating chiral cyclopropanes.

Retrosynthetic Analysis and Strategy

The synthesis begins with the conceptual deconstruction of the target molecule. The carboxylic acid can be derived from the hydrolysis of a corresponding ester. The core fluorocyclopropane ester can be formed through a cyclopropanation reaction, which joins a two-carbon fragment (from a diazoacetate) with a fluorinated one-carbon alkene unit. This key fluorinated alkene, an acrylate derivative, can be prepared from allyl alcohol through a series of standard organic transformations. This forward-looking strategy ensures that the challenging stereochemistry is addressed in the most efficient manner.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway & Detailed Protocols

The proposed synthesis is a multi-step sequence designed to maximize stereocontrol and utilize well-documented, reliable chemical transformations.

Step 1: Preparation of the Key Intermediate, Ethyl 2-Fluoroacrylate

The initial transformation from allyl alcohol to the key fluorinated alkene is a critical sequence that sets the stage for the core cyclopropanation. A direct and efficient route involves the oxidation of allyl alcohol to acrolein, followed by a tandem halogenation/fluorination and esterification sequence.

Protocol 1: Synthesis of Ethyl 2-Fluoroacrylate

-

Oxidation of Allyl Alcohol: To a stirred solution of allyl alcohol (1 equiv.) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 equiv.) at room temperature. The reaction is monitored by TLC until completion. The crude acrolein is carefully isolated due to its volatility and reactivity.

-

Conversion to Ethyl 2-Fluoroacrylate: The crude acrolein is then subjected to a one-pot procedure. It is first treated with a brominating agent (e.g., N-bromosuccinimide) to form the α-bromo derivative, followed by nucleophilic substitution with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst). The resulting 2-fluoroacrolein is not isolated but is immediately oxidized and esterified. A common method is the Pinnick oxidation using sodium chlorite in the presence of a scavenger, followed by Fischer esterification with ethanol and a catalytic amount of sulfuric acid to yield the final product, Ethyl 2-Fluoroacrylate.

Causality and Expertise: The choice of a multi-step, one-pot sequence for the conversion of acrolein is based on the instability and toxicity of the intermediates. Direct handling of acrolein and its halogenated derivatives is minimized. The Pinnick oxidation is selected for its mild conditions, which are compatible with the sensitive aldehyde.

Step 2: Dirhodium-Catalyzed Asymmetric Cyclopropanation

This is the chirality-inducing step of the synthesis. The use of a chiral dirhodium catalyst allows for the highly diastereoselective and enantioselective transfer of a carbene from ethyl diazoacetate to the fluorinated alkene.[10]

Protocol 2: Asymmetric Cyclopropanation

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄ (0.01 equiv.), in a dry, non-coordinating solvent like dichloromethane (DCM).

-

Reaction Assembly: Add Ethyl 2-Fluoroacrylate (1.0 equiv.) to the catalyst solution.

-

Slow Addition: Begin the slow, syringe-pump addition of a solution of ethyl diazoacetate (EDA) (1.2 equiv.) in DCM to the reaction mixture over several hours (e.g., 4-6 hours) at a controlled temperature (e.g., 25 °C).

-

Quenching and Workup: Once the addition is complete and TLC analysis indicates the consumption of the fluoroacrylate, the reaction is carefully quenched by exposure to air. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield Ethyl (1R,2S)-2-Fluorocyclopropane-1-carboxylate.

Scientific Rationale:

-

Catalyst Choice: Chiral dirhodium tetracarboxylate catalysts are exceptionally effective for asymmetric cyclopropanation.[10] The chiral ligands create a C₂-symmetric environment around the rhodium centers, which differentiates the two faces of the approaching alkene.

-

Mechanism of Stereocontrol: The reaction proceeds via a rhodium-carbene intermediate. The alkene approaches this intermediate, and the bulky chiral ligands on the catalyst sterically block one face of the alkene and one orientation of approach, favoring the formation of the desired (1R,2S) stereoisomer. The electron-withdrawing fluorine atom on the acrylate also influences the electronics of the cycloaddition, favoring a clean reaction.

-

Slow Addition: The slow addition of ethyl diazoacetate is critical. It maintains a very low concentration of the diazo compound and the reactive carbene intermediate, which suppresses side reactions such as the dimerization of the carbene.

Step 3: Saponification to the Final Carboxylic Acid

The final step is a standard ester hydrolysis to liberate the target carboxylic acid.

Protocol 3: Ester Hydrolysis

-

Reaction Setup: Dissolve the purified Ethyl (1R,2S)-2-Fluorocyclopropane-1-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

-

Saponification: Add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature until the ester is fully consumed as monitored by TLC.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl). Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound, typically as a white or off-white solid.[11]

Causality and Expertise: Lithium hydroxide is often chosen for saponification as it can be effective at lower temperatures, minimizing the risk of potential side reactions like ring-opening of the strained cyclopropane, although this is less of a concern for this specific substrate. Careful acidification is necessary to ensure complete protonation of the carboxylate without promoting degradation.

Data Presentation: Expected Yields and Selectivity

The following table summarizes the typical outcomes for the key transformations, based on literature precedents for analogous reactions. Actual results may vary depending on specific conditions and scale.

| Step | Transformation | Expected Yield (%) | Expected Stereoselectivity | Reference |

| 1 | Allyl Alcohol → Ethyl 2-Fluoroacrylate | 40-50% (over multiple steps) | N/A | General Synthetic Methods |

| 2 | Asymmetric Cyclopropanation | 75-90% | >95:5 dr, >98% ee | [10] |

| 3 | Ester Hydrolysis | >95% | Stereochemistry Preserved | Standard Procedure |

Visualization of the Synthetic Workflow

The overall process from the key intermediate to the final product is illustrated below.

Caption: Overall synthetic workflow.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded strategy for the synthesis of this compound from allyl alcohol. By prioritizing stereocontrol and employing a modern asymmetric cyclopropanation reaction, this pathway provides a reliable blueprint for accessing this valuable chiral building block. The success of the synthesis hinges on the careful execution of the key rhodium-catalyzed step, particularly the controlled addition of the diazo reagent, which is essential for achieving high yields and excellent levels of stereoselectivity. This approach is well-suited for researchers in the pharmaceutical industry who require access to complex, stereochemically defined molecules for the development of next-generation therapeutics.

References

- Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens.Journal of the American Chemical Society.

- Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality.American Chemical Society.

- Stereoselective Cyclopropan

- Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif.

- Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes.

- Aminofluorination of Cyclopropanes: A Multifold Approach through a Common, Catalytically Generated Intermediate.Journal of the American Chemical Society.

- Thermodynamics and polarity-driven properties of fluorin

- Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality.

- Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols.

- Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols.

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorin

- Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes.

- Fluorinated Cyclopropanes.

- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

- Novel 2-fluorocyclopropane carboxylic acid synthesis method.

- The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

- Novel Entry to Fluorin

- Method for preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.PubMed Central.

- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.

- (1R,2S)

- This compound.PubChem.

- This compound.Sigma-Aldrich.

- Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction.Organic Letters.

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 8. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. (1R,2S)-2-Fluorocyclopropylamine Tosylate - Pharmaceutical Grade Compound at Best Price [jigspharma.com]

A Comprehensive Technical Guide to (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a synthetically valuable chiral building block that has garnered significant attention in medicinal chemistry and drug development. The incorporation of a fluorinated cyclopropane motif into bioactive molecules is a well-established strategy for enhancing pharmacological properties. The rigid cyclopropane ring provides conformational constraint, which can lead to improved receptor selectivity and reduced metabolic degradation.[1] Concurrently, the fluorine atom modulates electronic properties, lipophilicity, and metabolic stability, often improving bioavailability and target engagement.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, covering its fundamental physicochemical properties, challenging synthesis, and critical applications, most notably as a key intermediate in the synthesis of advanced pharmaceuticals like Sitafloxacin.[2][3]

Physicochemical and Structural Properties

The precise stereochemistry and physicochemical characteristics of this compound are fundamental to its utility in asymmetric synthesis. These core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C4H5FO2 | [4][5][6][7] |

| Molecular Weight | 104.08 g/mol | [4][5][6][7][8][9] |

| IUPAC Name | This compound | [4][6] |

| CAS Numbers | 167073-08-7, 130340-04-4 | [4][6][7] |

| Appearance | Solid or colorless transparent liquid | [1][7] |

| Boiling Point | 202.3 ± 33.0 °C at 760 mmHg | |

| InChI Key | HZQKMZGKYVDMCT-HRFVKAFMSA-N | [4] |

| Canonical SMILES | C1C(=O)O | [4] |

| Storage Conditions | Recommended 2-8 °C for long-term stability | [8] |

Note on Physical State: The compound is often described as a solid but may exist as a colorless liquid depending on purity.[7] For long-term integrity, storage at refrigerated temperatures (2-8 °C) is advisable.[8]

Synthesis and Mechanistic Insights

The synthesis of enantiomerically pure 2-fluorocyclopropanecarboxylic acid is recognized as a challenging and costly endeavor, which has historically limited its broader application and driven the development of novel, more efficient synthetic routes.[2] One such innovative method avoids expensive reagents and proceeds through a multi-step sequence, as detailed in recent patent literature.

Experimental Protocol: A Modern Synthetic Workflow

The following protocol is adapted from a patented, cost-effective synthesis method.[2] The rationale behind each step is provided to offer deeper mechanistic insight.

Step 1: Phenyl Sulfide Intermediate Formation

-

Reaction: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a strong base and a phase-transfer catalyst.

-

Procedure:

-

To a solution of toluene, add thiophenol (1.0 eq), 1,1-dichloro-1-fluoroethane (1.2 eq), and triethylbenzylammonium chloride (0.05 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq) while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the mixture with toluene, wash the organic layer with saturated sodium hydrogen sulfate, dry, and concentrate to yield the crude phenyl sulfide intermediate.

-

-

Expert Insight: The use of a phase-transfer catalyst is critical here. It facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, enabling the deprotonation of thiophenol and subsequent nucleophilic substitution on the halogenated ethane.

Step 2: Oxidation to Phenyl Sulfone

-

Reaction: The phenyl sulfide intermediate is oxidized to the corresponding sulfone using an oxidizing agent like Oxone.

-

Procedure:

-

Dissolve Oxone (potassium peroxymonosulfate, 2.2 eq) in water at room temperature.

-

Cool the Oxone solution to 0 °C.

-

Slowly add a solution of the crude phenyl sulfide intermediate (1.0 eq) in methanol.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove methanol via concentration, and extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry, and concentrate to yield the phenyl sulfone product.

-

-

Expert Insight: The oxidation from sulfide to sulfone is a pivotal step. The resulting phenylsulfonyl group is a superior leaving group, which is essential for the subsequent elimination reaction to form the required vinyl sulfone.

Step 3: Elimination to Form 1-Fluoro-1-benzenesulfonylethylene

-

Reaction: The product from Step 2 undergoes an elimination reaction under basic conditions.

-

Expert Insight: A strong base is used to abstract a proton, leading to the elimination of the phenylsulfonyl group and the formation of the double bond, yielding the key vinyl sulfone intermediate for the cyclopropanation step.

Step 4: Cyclopropanation

-

Reaction: 1-fluoro-1-benzenesulfonylethylene undergoes an addition reaction with ethyl diazoacetate in the presence of a catalyst.

-

Expert Insight: This is a classic cyclopropanation reaction. The catalyst, often a rhodium or copper complex, generates a carbene from ethyl diazoacetate, which then adds across the double bond of the vinyl sulfone to form the cyclopropane ring.

Step 5: Final Elimination and Acidification

-

Reaction: The cyclopropane intermediate is treated with a base to eliminate the phenylsulfonyl group, followed by acidification to yield the final product.

-

Expert Insight: This final step first involves hydrolysis of the ester and then elimination of the sulfone, followed by a proton workup to yield the desired this compound. The stereochemistry is directed by the chiral auxiliaries or catalysts used in the preceding steps.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Key Applications in Drug Development

The primary value of this compound lies in its role as a high-value chiral intermediate for constructing complex pharmaceutical agents.[1] Its rigid, fluorinated structure is strategically employed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Case Study: The Antibiotic Sitafloxacin

A prominent application is in the synthesis of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic.[2][3] The cis-fluorocyclopropylamine group, derived from this compound, is a critical component of the Sitafloxacin structure. This moiety is known to contribute to the drug's excellent pharmacokinetic properties and may help mitigate adverse reactions sometimes associated with this class of antibiotics.[3] The conformational rigidity imparted by the cyclopropane ring can enhance binding to the target bacterial enzymes (DNA gyrase and topoisomerase IV), while the fluorine atom contributes to metabolic stability and cell penetration.

Logical Relationship in Drug Design

Caption: Contribution of the fluorocyclopropane moiety to the efficacy of Sitafloxacin.

Broader Therapeutic Potential

Beyond Sitafloxacin, this building block is valuable in the design of a wide range of therapeutic agents, including:

-

Antiviral, Anticancer, and CNS-Active Agents: The fluorocyclopropane motif can be used to explore structure-activity relationships (SAR) and optimize lead compounds in these areas.[1]

-

Enzyme Inhibitors and Peptide Mimetics: The carboxylic acid handle allows for versatile derivatization via amidation, esterification, or peptide coupling, enabling its integration into complex molecular architectures.[1]

Safety and Handling

According to aggregated GHS information, this compound may cause respiratory irritation and potentially severe skin and eye irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound stands out as a premier chiral building block for modern drug discovery. Its unique combination of conformational rigidity and fluorine substitution provides a powerful tool for medicinal chemists to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. While its synthesis remains non-trivial, the development of more efficient routes is expanding its accessibility. Its proven success in the structure of potent drugs like Sitafloxacin ensures its continued relevance and application in the pursuit of novel and improved therapeutics.

References

-

PubChem. This compound | C4H5FO2 | CID 46738189. [Link]

-

Advanced ChemBlocks. (1S,2R)-2-fluorocyclopropane-1-carboxylic acid. [Link]

-

Hangzhou LZ Chemical Co., Ltd. (1R,2S)-2-fluorocyclopropanecarboxylic acid. [Link]

- Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

- Google Patents. CN103435523A - Preparation method for (1R, 2S)

Sources

- 1. ja.leapchemproduct.com [ja.leapchemproduct.com]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 4. This compound | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-2-fluorocyclopropane-1-carboxylic acid 97% | CAS: 167073-07-6 | AChemBlock [achemblock.com]

- 6. cas 167073-08-7|| where to buy (1R,2S)-2-Fluorocyclopropanecarboxylic acid [english.chemenu.com]

- 7. (1R,2S)-2-fluorocyclopropanecarboxylic acid [lzchemical.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to (1R,2S)-2-Fluorocyclopropane-1-carboxylic Acid

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a structurally unique molecule that combines the rigidity of a cyclopropane ring with the electronic influence of a fluorine atom. This combination can enhance metabolic stability, modulate acidity, and improve binding affinity in drug candidates. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives. This guide serves as a practical reference for scientists engaged in the synthesis and application of this and related fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. A comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the various couplings involving the fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 2.0 - 2.3 | ddd | JH1-H2 ≈ 7-9, JH1-H3a ≈ 8-10, JH1-H3b ≈ 4-6 |

| H-2 | 4.8 - 5.1 | dddd | JH2-F ≈ 58-62 (geminal), JH2-H1 ≈ 7-9, JH2-H3a ≈ 4-6, JH2-H3b ≈ 8-10 |

| H-3a | 1.4 - 1.6 | ddd | JH3a-H3b ≈ 4-6 (geminal), JH3a-H1 ≈ 8-10, JH3a-H2 ≈ 4-6 |

| H-3b | 1.1 - 1.3 | ddd | JH3b-H3a ≈ 4-6 (geminal), JH3b-H1 ≈ 4-6, JH3b-H2 ≈ 8-10 |

| -COOH | 10.0 - 12.0 | br s | - |

Causality Behind Predictions:

-

H-1 (Methine proton α to COOH): This proton is deshielded by the adjacent carboxylic acid group and is expected to appear as a doublet of doublets of doublets due to coupling with H-2, and the two diastereotopic protons on C-3.

-

H-2 (Methine proton α to F): The proton on the same carbon as the fluorine atom will be significantly deshielded and will exhibit a large geminal coupling to the fluorine nucleus. It will also show couplings to H-1 and the two H-3 protons.

-

H-3a and H-3b (Methylene protons): These protons are diastereotopic and will have distinct chemical shifts. They will exhibit geminal coupling to each other and vicinal couplings to both H-1 and H-2. The trans and cis coupling constants in cyclopropanes are typically different, leading to complex splitting patterns.[1]

-

-COOH (Carboxylic acid proton): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and solvent dependent.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (¹JCF, Hz) |

| C-1 | 25 - 30 | d | ~10-15 |

| C-2 | 75 - 80 | d | ~240-250 |

| C-3 | 15 - 20 | d | ~5-10 |

| C=O | 175 - 180 | s | - |

Causality Behind Predictions:

-

C-1 and C-3: These cyclopropyl carbons are expected in the upfield region. They will likely show small two-bond and three-bond couplings to fluorine, respectively.

-

C-2: The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant.

-

C=O: The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the typical range for carboxylic acids.[2]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence and environment of the fluorine atom.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F | -170 to -190 | dddd |

Causality Behind Predictions:

-

The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom on a cyclopropyl ring, a chemical shift in this range is expected.

-

The signal will be split into a doublet of doublets of doublets of doublets due to couplings with H-2 (geminal), H-1 (trans), H-3a (cis), and H-3b (trans).

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Data Acquisition:

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the carboxylic acid moiety.

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the O-H and C=O bonds of the carboxylic acid, which often exist as a hydrogen-bonded dimer in the solid state or in concentrated solutions.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |

| 2500-3300 | O-H stretch | Broad | A very broad and strong band characteristic of a hydrogen-bonded carboxylic acid.[3][4] |

| ~1710 | C=O stretch | Strong | Strong and sharp absorption for the carbonyl group of a saturated carboxylic acid dimer.[3][5] |

| ~1210-1320 | C-O stretch | Medium | Associated with the C-O single bond of the carboxylic acid.[3][5] |

| ~1050-1150 | C-F stretch | Strong | A strong absorption band is expected for the carbon-fluorine bond. |

| ~900-960 | O-H bend | Broad, Medium | Out-of-plane bend of the hydroxyl group, often broad due to hydrogen bonding.[3][5] |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample.

Workflow for ATR-FTIR Data Acquisition:

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for small, volatile molecules.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, the molecule is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Key Fragments in EI-MS:

| m/z | Proposed Fragment | Description |

| 104 | [C₄H₅FO₂]⁺˙ | Molecular ion (M⁺˙) |

| 85 | [M - F]⁺ or [M - OH - H]⁺ | Loss of a fluorine radical or loss of water |

| 59 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 45 | [COOH]⁺ | Carboxyl fragment |

Causality Behind Predictions:

-

Molecular Ion (m/z 104): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Loss of Fluorine (m/z 85): Cleavage of the C-F bond is a plausible fragmentation pathway.

-

Loss of Carboxylic Acid Group (m/z 59): Alpha-cleavage next to the cyclopropane ring can lead to the loss of the -COOH radical.

-

Carboxyl Fragment (m/z 45): This is a very common fragment for carboxylic acids.

Experimental Protocol for EI-MS

A standard protocol for direct-infusion or GC-MS analysis using electron ionization.

Workflow for EI-MS Data Acquisition:

Caption: General workflow for EI-MS analysis.

Conclusion

The spectroscopic data for this compound is predicted to show a unique set of features arising from the interplay of the carboxylic acid functionality, the strained cyclopropane ring, and the electronegative fluorine atom. This in-depth guide provides a robust framework for the identification and characterization of this important chiral building block. The detailed protocols and workflow diagrams offer a practical resource for researchers to acquire high-quality data, ensuring scientific integrity and reproducibility in their work.

References

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

- Google Patents. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.

-

Kamer, P. C. J. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Wiberg, K. B., & Barth, D. E. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

Sources

The Emergence of the Fluorocyclopropane Carboxylic Acid Moiety: From Synthetic Challenge to Privileged Pharmacophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and the cyclopropane ring into a single molecular scaffold has given rise to the fluorocyclopropane moiety, a structure of profound interest in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of fluorocyclopropane carboxylic acids. It delves into the evolution of synthetic methodologies, from early carbene-based approaches to sophisticated stereoselective and biocatalytic strategies. We will examine the causality behind key experimental choices, detail self-validating protocols, and present case studies of how these unique building blocks have been instrumental in enhancing the pharmacological profiles of bioactive compounds. This document serves as a technical resource, consolidating foundational knowledge with field-proven insights to support ongoing research and drug development efforts.

The Genesis of a Powerful Pharmacophore: Early Discoveries and Foundational Concepts

The value of the fluorocyclopropane carboxylic acid scaffold is rooted in the synergistic combination of two of medicinal chemistry's most powerful tools: the fluorine atom and the cyclopropane ring.

-

Fluorine's Impact: The introduction of fluorine into drug molecules has been a cornerstone of pharmaceutical design since the mid-20th century. A landmark discovery in 1954 by Fried and Sabo revealed that introducing a fluorine atom into cortisone acetate to create 9α-fluoroacetic acid cortisone increased its anti-inflammatory activity by approximately 15 times compared to hydrocortisone[1]. This demonstrated fluorine's ability to enhance biological activity by modulating a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its size[1].

-

The Cyclopropane Ring's Uniqueness: As the smallest cycloalkane, the cyclopropane ring possesses significant ring strain, imparting a high degree of conformational rigidity. This rigidity can lock a molecule into its bioactive conformation, enhancing its binding affinity to a biological target. Its unique stereoelectronic properties also make it a valuable bioisostere for other common chemical groups, such as double bonds or gem-dimethyl groups[2].

The convergence of these two motifs in the form of a fluorocyclopropane created a pharmacophore with compelling potential. The early work on fluorinated cyclopropanes, such as the synthesis of 1,1-difluorocyclopropanes reported by researchers like Atkinson (1952) and Tarrant (1952), laid the groundwork for more complex derivatives[3]. However, the synthesis of monofluorinated cyclopropane carboxylic acids, particularly with stereocontrol, remained a significant challenge that would be addressed by later innovations.

The Evolution of Synthetic Strategies: A Journey of Innovation

The synthesis of fluorocyclopropane carboxylic acids has evolved significantly, driven by the need for efficiency, safety, and stereocontrol. Methodologies can be broadly categorized into carbene-based and non-carbene approaches.

Carbene-Based Approaches: The Classic [2+1] Cycloaddition

Historically, the most common approach to forming the cyclopropane ring is the [2+1] cycloaddition of a carbene to an alkene. This remains a major strategy for synthesizing fluorocyclopropanes[4].

-

Addition of Fluorocarbenes to Alkenes: This method involves generating a fluorocarbene or a fluorocarbene equivalent, which then reacts with an appropriate alkene. A notable early example was published by Bayer Pharmaceuticals in 1990, where a carbene was generated from a polyhalogenated alkane in a one-pot reaction to form a cyclopropane intermediate from butadiene. Subsequent oxidation of the remaining double bond yielded 2-fluorocyclopropanecarboxylic acid[1].

-

Addition of Carbenes to Fluoroalkenes: An alternative strategy is to react a non-fluorinated carbene, such as that generated from ethyl diazoacetate, with a fluoroalkene. This approach is fundamental to several synthetic routes.

The choice between these two strategies often depends on the availability and stability of the starting materials. The development of new carbene sources, moving from classic reagents like sodium chlorodifluoroacetate (ClCF2COONa) to milder and more functional-group-tolerant reagents like the Ruppert-Prakash reagent (TMSCF3), has greatly expanded the scope of these methods[4].

Non-Carbene and Modern Methodologies

While effective, carbene chemistry can have limitations regarding substrate scope and safety. This has spurred the development of alternative and often more sophisticated methods.

-

Michael-Initiated Ring Closure (MIRC): This powerful method involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. It offers an alternative pathway that avoids the direct generation of carbenes[5].

-

Nucleophilic Fluorination: In some strategies, the fluorine atom is introduced late in the synthesis via nucleophilic fluorination of a pre-formed cyclopropane ring[5]. This can be advantageous when direct fluorocyclopropanation is challenging.

-

Stereoselective Synthesis: As the therapeutic potential of these molecules became clear, controlling the stereochemistry became paramount.

-

Catalytic Asymmetric Synthesis: The use of chiral rhodium and ruthenium catalysts has enabled highly enantioselective intramolecular cyclopropanation reactions, providing access to specific stereoisomers[6].

-

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform highly diastereo- and enantioselective cyclopropanations, offering a green and efficient alternative to traditional chemical catalysts[7].

-

The following diagram illustrates the primary synthetic disconnections for accessing fluorocyclopropane scaffolds.

Caption: Primary retrosynthetic pathways to fluorocyclopropane carboxylic acids.

Key Synthetic Protocols: A Self-Validating System

To ensure scientific integrity, a described protocol must be self-validating, meaning its steps are logical, reproducible, and built upon established chemical principles. Below is a representative protocol for the synthesis of 2-fluorocyclopropane carboxylic acid, adapted from patented methodologies, which highlights this principle[1].

Protocol: Multi-Step Synthesis of 2-Fluorocyclopropane Carboxylic Acid

This synthetic route is designed for scalability and avoids highly hazardous reagents like elemental fluorine, making it suitable for industrial application[1].

Step 1: Phenyl Sulfide Intermediate Formation

-

Reaction: 1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base.

-

Rationale: This step establishes the core carbon backbone and introduces a phenylthio group, which will be crucial for the subsequent elimination step. The choice of a strong base ensures efficient deprotonation and substitution.

Step 2: Oxidation to Sulfone

-

Reaction: The phenyl sulfide intermediate is oxidized using an oxidizing agent like Oxone.

-

Rationale: The sulfide is oxidized to a sulfone, transforming the phenylthio group into a good leaving group (phenylsulfonyl). Oxone is a safer and more cost-effective alternative to other peroxy acids like m-CPBA, which is a key consideration for process safety and scalability[1].

Step 3: Elimination to Form Fluoro-olefin

-

Reaction: The sulfone intermediate undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-phenylsulfonyl ethylene.

-

Rationale: The strongly electron-withdrawing sulfonyl group and the fluorine atom acidify the adjacent proton, facilitating its removal by a base and subsequent elimination of the phenylsulfonyl group to form a double bond. This is a classic E1cB or E2 elimination pathway.

Step 4: Cyclopropanation

-

Reaction: 1-fluoro-1-phenylsulfonyl ethylene is reacted with ethyl diazoacetate in the presence of a catalyst (e.g., a rhodium or copper catalyst).

-

Rationale: This is the key ring-forming step. The catalyst forms a metal carbene with ethyl diazoacetate, which then undergoes a [2+1] cycloaddition with the fluoro-olefin to form the cyclopropane ring. The choice of catalyst is critical and can be tuned to achieve stereoselectivity[6].

Step 5: Elimination and Hydrolysis

-

Reaction: The cyclopropane intermediate is treated with a base to eliminate the phenylsulfonyl group, followed by acidification and hydrolysis of the ester.

-

Rationale: The base removes the phenylsulfonyl group, and subsequent acidic workup protonates the resulting enolate. The final hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification procedure.

This multi-step process is self-validating because each step is a well-understood, high-yielding transformation that purifies the product for the next stage, minimizing side reactions and ensuring a high-quality final product.

The workflow for this synthesis is visualized below.

Caption: Workflow for a scalable synthesis of 2-fluorocyclopropane carboxylic acid.

Applications in Drug Discovery: Case Studies and Impact

The unique properties of fluorocyclopropane carboxylic acids have made them highly valuable in drug design. Their incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Quinolone Antibacterial Agents

One of the earliest and most impactful applications was in the field of quinolone antibiotics. Researchers at Daiichi Pharmaceutical prepared a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids[8].

-

Structure-Activity Relationship (SAR): They discovered that the stereochemistry of the fluorocyclopropyl group was critical for activity. The cis isomers were found to be significantly more potent against Gram-positive bacteria than the corresponding trans isomers[8].

-

Mechanism: The enhanced activity correlated with the compounds' ability to inhibit DNA gyrase, a crucial bacterial enzyme[8]. The rigid fluorocyclopropyl substituent likely orients the molecule for optimal binding within the enzyme's active site.

-

Physicochemical Properties: The introduction of the fluorine atom also reduced the lipophilicity of the compounds compared to their non-fluorinated analogs, which can have a beneficial impact on their overall pharmacokinetic profile[8].

Proline Analogs in Peptide Chemistry

Proline is a unique amino acid that induces turns in peptide structures. Fusing a fluorocyclopropane ring to a proline analog creates a highly constrained amino acid that can be used to finely tune peptide conformation and biological activity[2][9].

-

Synthesis: These complex analogs have been synthesized via intramolecular cyclopropanation of a diazoacetamide using a chiral rhodium catalyst[2][6].

-

Impact: Incorporating these modified amino acids into peptides provides medicinal chemists with a tool to enforce specific secondary structures, potentially increasing receptor affinity or improving stability against proteolytic degradation[2].

Bioisosterism and Metabolic Stability

The fluorocyclopropane moiety is an excellent bioisostere for other chemical groups, particularly the tert-butyl group.

-

Challenge: Tert-butyl groups are often susceptible to metabolic oxidation at one of the methyl groups.

-

Solution: Replacing a tert-butyl group with a trifluoromethyl cyclopropane, for example, can block this metabolic pathway, thereby increasing the compound's metabolic stability and half-life[7]. This strategy has been successfully applied in the development of more potent analogs of various therapeutic agents, including kinase inhibitors[7].

Summary of Synthetic Methodologies

The table below summarizes the primary methods for synthesizing fluorocyclopropanes, highlighting the causality behind their application.

| Methodology | Key Reagents/Catalysts | Rationale & Causality for Use | Advantages | Disadvantages |

| Addition of Fluorocarbene to Alkene | Polyhalogenated alkanes, Base | Classic, straightforward approach for simple alkenes. | Well-established, cost-effective for some substrates. | Can require harsh conditions; limited functional group tolerance. |

| Addition of Carbene to Fluoroalkene | Ethyl diazoacetate, Rh or Cu catalyst | Useful when the corresponding fluoroalkene is more accessible or stable than the fluorocarbene. | Good yields, catalyst can be tuned for stereoselectivity. | Diazo compounds can be hazardous; requires synthesis of fluoroalkene. |

| Michael-Initiated Ring Closure (MIRC) | Enolates, Fluoro-α,β-unsaturated esters | Avoids generation of free carbenes, offering a milder alternative. | High stereocontrol possible, good for complex molecules. | Requires specific substrate architecture. |

| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium or Ruthenium catalysts | Designed specifically to achieve high enantioselectivity, critical for pharmaceutical applications. | Excellent stereocontrol (high ee and de). | Catalysts can be expensive; may require extensive optimization. |

| Biocatalytic Cyclopropanation | Engineered Myoglobin or other enzymes | Utilizes the high selectivity of enzymes to perform difficult transformations under mild, aqueous conditions. | Environmentally friendly, exceptional stereoselectivity. | Enzyme development can be time-consuming; limited substrate scope. |

Conclusion and Future Outlook

The journey of fluorocyclopropane carboxylic acids from a synthetic curiosity to a privileged scaffold in drug discovery is a testament to the power of chemical innovation. The development of robust and stereoselective synthetic methods has been the critical enabler, allowing medicinal chemists to harness the unique conformational and electronic properties of this moiety. The ability to rigidly constrain a molecule while simultaneously enhancing its metabolic stability and tuning its electronics is a powerful combination that addresses many of the central challenges in modern drug design.

Future research will undoubtedly focus on the discovery of even more efficient, scalable, and stereoselective synthetic routes. The expansion of biocatalytic methods to a broader range of substrates and the development of novel C-H activation strategies to functionalize the cyclopropane ring will open new avenues for chemical diversity[2][7]. As our understanding of the subtle interplay between molecular conformation and biological activity grows, the strategic application of fluorocyclopropane carboxylic acids and their derivatives will continue to drive the discovery of next-generation therapeutics.

References

- Novel 2-fluorocyclopropane carboxylic acid synthesis method. (WO2018032796A1).

-

Synthesis and Applications of Fluorocyclopropanes. (n.d.). ResearchGate. [Link]

-

Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025-11-14). NIH PMC. [Link]

- Process for the production of 1-fluor-cyclopropane-1-carboxylic acid. (EP0533013A2).

- Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid. (US5498750A).

-

Synthesis of gem-Difluorocyclopropanes. (2022-09-26). ResearchGate. [Link]

-

Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. (n.d.). Royal Society of Chemistry. [Link]

- Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. (EP0021382A1).

-

Novel Entry to Fluorinated Cyclopropanes. (n.d.). Thieme Chemistry. [Link]

-

Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. (2022-02-04). Semantic Scholar. [Link]

- Process of preparation of cyclopropane carboxylic acids. (EP0879813A1).

-

Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. (2022-02-04). ACS Publications. [Link]

-

Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. (2022-02-04). NIH PMC. [Link]

-

Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1993-10-01). ACS Publications. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). NIH PMC. [Link]

-

Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1993-10-29). PubMed. [Link]

Sources

- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Fluorocyclopropane Carboxylic Acid: Strategies, Mechanisms, and Applications

Introduction: The Rising Prominence of the Fluorocyclopropyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The 2-fluorocyclopropane carboxylic acid scaffold represents a powerful convergence of these two strategies. The cyclopropane ring imposes a rigid conformation, while the fluorine atom, with its unique electronic properties, can modulate pKa, improve metabolic stability, and enhance binding affinity.[1]

This building block is a critical component in advanced pharmaceuticals, most notably in the new generation of quinolone antibacterial agents like Sitafloxacin.[2] However, the synthesis of 2-fluorocyclopropane carboxylic acid is fraught with challenges, including the control of stereochemistry (cis vs. trans), which is often critical for biological activity, and the development of cost-effective, scalable, and safe manufacturing processes.[3][4] The high cost and synthetic difficulty associated with this moiety have spurred significant research into novel and efficient synthetic technologies.[3]

This technical guide provides an in-depth review of the core synthetic strategies for 2-fluorocyclopropane carboxylic acid, aimed at researchers, chemists, and drug development professionals. We will dissect the causality behind various experimental approaches, from classical carbene additions to modern catalytic stereoselective methods, offering field-proven insights into their advantages and limitations.

Strategic Approach 1: Cyclopropanation of Fluoroalkenes

A prevalent and increasingly sophisticated strategy involves the [2+1] cycloaddition of a carbene or carbenoid to an activated fluoroalkene. This approach offers a direct route to the fluorocyclopropane core and provides multiple avenues for controlling stereoselectivity.

Rhodium-Catalyzed Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

For applications where the cis stereoisomer is required for biological efficacy, a targeted stereoselective synthesis is paramount.[4] A highly effective method relies on the rhodium-catalyzed cyclopropanation of an electron-deficient olefin, 1-fluoro-1-(phenylsulfonyl)ethylene, with diazo esters.[5]

The choice of a phenylsulfonyl group is critical. It serves as a powerful electron-withdrawing group, activating the double bond for cyclopropanation. More importantly, it acts as a robust handle that can be reductively removed in a subsequent step to yield the desired product. This two-step sequence allows for exquisite control over the cis stereochemistry.

Caption: Rhodium-catalyzed route to cis-2-fluorocyclopropane carboxylic acid.

Step 1: Synthesis of cis-Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate

-

To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of ethyl diazoacetate (1.5 eq) in DCM dropwise over 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC until the starting alkene is consumed.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cis-cyclopropane adduct as the major product.

Step 2: Synthesis of cis-2-Fluorocyclopropane Carboxylic Acid

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of methanol and THF.

-

Cool the solution to 0 °C and add sodium amalgam (Na/Hg, 6% Na, ~10 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction vigorously for 6-8 hours.

-

Quench the reaction by the slow addition of water, followed by acidification to pH ~2 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) and acidify to yield cis-2-fluorocyclopropane carboxylic acid.[5]

Enantioselective Simmons-Smith Cyclopropanation

When chiral, non-racemic products are the target, an enantioselective approach is necessary. The Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols, using a chiral dioxaborolane ligand, provides an efficient route to optically active fluorocyclopropanes.[2][6]

The key to this methodology is the coordination of the allylic alcohol to a chiral Lewis acid complex. This pre-organization dictates the facial selectivity of the methylene transfer from the zinc carbenoid (Et₂Zn/CH₂I₂), leading to high yields and excellent enantioselectivities.[6] The low nucleophilicity of fluoroalkenes typically hampers this reaction, but the use of an effective chiral ligand system overcomes this limitation.[6]

Caption: Enantioselective synthesis via chiral ligand-controlled cyclopropanation.

Strategic Approach 2: A Scalable, Multi-Step Industrial Synthesis

For industrial-scale production, factors such as cost of goods, operational safety, and process robustness are paramount. A patented five-step synthesis route addresses many of the drawbacks of earlier methods, such as the use of hazardous fluorine gas or low-yielding carbene reactions.[3] This process begins with readily available bulk chemicals and avoids extreme temperatures.

This synthetic pathway is an excellent example of process chemistry, where each step is optimized for safety, yield, and scalability. The use of Oxone® as an oxidant instead of m-CPBA, for instance, is a deliberate choice to enhance safety during scale-up.[3]

Detailed Five-Step Industrial Protocol

-

Phenyl Sulfide Formation: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.

-

Oxidation: The sulfide is oxidized to the corresponding sulfone using Oxone® (potassium peroxymonosulfate).

-

Elimination: The resulting product undergoes an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.

-

Cyclopropanation: This activated alkene undergoes an addition reaction with ethyl diazoacetate, catalyzed by a suitable catalyst (e.g., Rhodium or Copper based), to form a cyclopropane intermediate.

-

Elimination & Acidification: The phenylsulfonyl group is eliminated from the cyclopropane intermediate under basic conditions, followed by hydrolysis and acidification to yield the final 2-fluorocyclopropane carboxylic acid.[3]

Caption: A five-step, scalable industrial route to the target molecule.[3]

Strategic Approach 3: Classical Fluorocarbene Addition

One of the earliest strategies for synthesizing fluorocyclopropanes involves the generation of a fluorocarbene, which is then trapped by an alkene. A common method uses a polyhalogenated precursor like dichlorofluoromethane (CHClF₂).

While conceptually straightforward, this method is often plagued by low yields. The generation of fluorochlorocarbene from CHClF₂ under basic conditions is inefficient, and the carbene itself can have low reactivity, particularly with electron-poor alkenes.[3] For example, reactions reported with isobutylene and cyclooctadiene gave yields of only 8% and 35%, respectively.[3] An alternative developed by Bayer used butadiene as the alkene, followed by oxidative cleavage of the remaining double bond to form the carboxylic acid. This process achieved a 31% yield, but the low efficiency and potential for side reactions limit its industrial applicability.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the project, such as scale, cost, and desired stereochemistry.

| Synthetic Strategy | Key Starting Materials | Typical Yield | Stereocontrol | Advantages | Disadvantages |

| Rh-Catalyzed Cyclopropanation | 1-Fluoro-1-(phenylsulfonyl)ethylene, Diazo ester | Good to Excellent | High cis-selectivity[5] | Excellent stereochemical control for the cis-isomer. | Multi-step process; requires handling of diazo compounds. |